1-(2-Ethoxyphenyl)-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
Description
This compound is a urea derivative featuring a 2-ethoxyphenyl group and a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl moiety. The ethoxy group may enhance lipophilicity and metabolic stability, while the tetrahydroisoquinoline core contributes to π-π stacking interactions with biological targets. The furan-2-carbonyl substituent introduces a heteroaromatic system that could modulate electronic properties and binding affinity .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-29-20-7-4-3-6-19(20)25-23(28)24-18-10-9-16-11-12-26(15-17(16)14-18)22(27)21-8-5-13-30-21/h3-10,13-14H,2,11-12,15H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGOECQDGKSMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethoxyphenyl)-3-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An ethoxyphenyl group
- A furan-2-carbonyl moiety
- A tetrahydroisoquinoline nucleus
This unique combination contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of tetrahydroisoquinoline possess anticancer properties. The presence of the furan-2-carbonyl group may enhance this activity by inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity can be attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Reported that tetrahydroisoquinoline derivatives showed promising anticancer activity with IC50 values in the low micromolar range. |
| Research on furan derivatives | Found that furan-containing compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential for therapeutic applications. |
| Enzymatic inhibition studies | Demonstrated that similar urea derivatives inhibited specific enzymes linked to cancer progression, providing a rationale for further investigation into this compound's potential as an anticancer agent. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 2-ethoxyphenylurea, tetrahydroisoquinoline, and furan-2-carbonyl groups. Below is a comparative analysis with key analogues:
Research Findings and Limitations
- SAR Insights : Replacement of furan with isobutyryl (as in ) diminishes aromatic interactions but may improve metabolic stability.
- Knowledge Gaps: No comparative enzymatic or cytotoxicity data exist for the ethoxyphenyl-furan-isoquinoline urea. Further studies are needed to validate its pharmacological relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
